

2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B2996754

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the chemical compound **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**. The determination of an accurate molecular weight is a foundational step in chemical synthesis and drug development, serving as a primary indicator of a molecule's identity and purity. This document delineates the theoretical calculation of the compound's molecular weight based on its elemental composition and explores the principal analytical methodologies for its empirical verification. We will detail the protocols for High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA), explaining the causality behind these experimental choices and how they form a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of novel small molecules.

Compound Identification and Theoretical Molecular Weight

The first step in the characterization of any synthesized compound is the confirmation of its chemical identity. **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine** is identified by its unique CAS number and defined by a precise molecular formula.

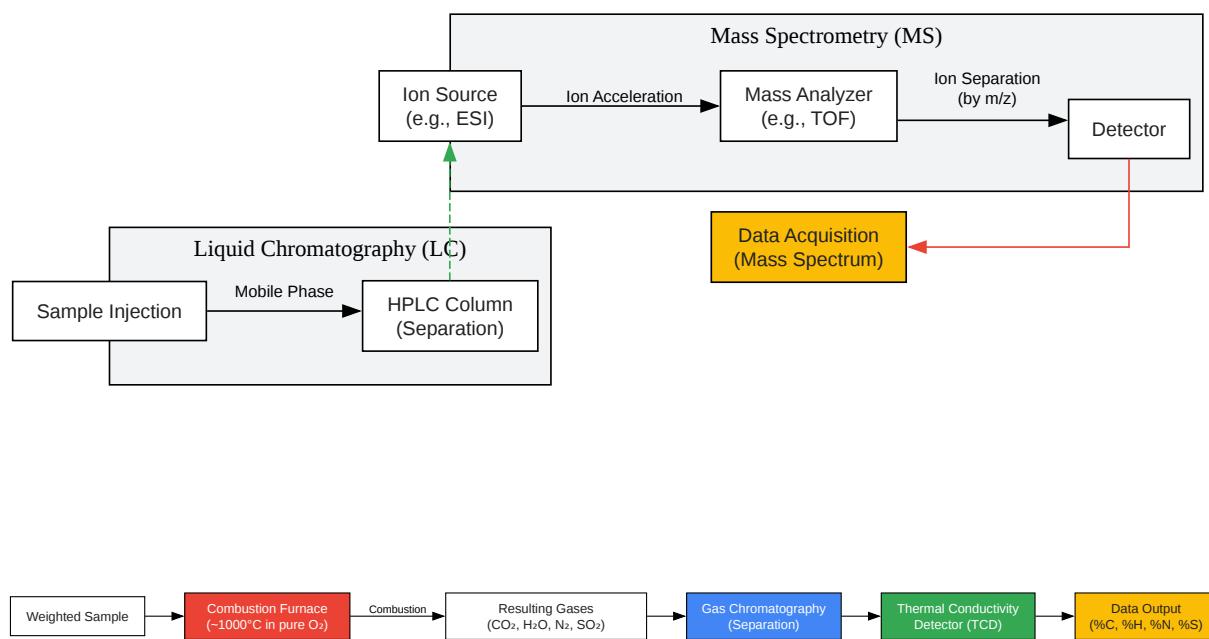
- Compound Name: **2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine**
- CAS Number: 379255-14-8
- Molecular Formula: $C_{12}H_{18}N_2O_3S$ [1]

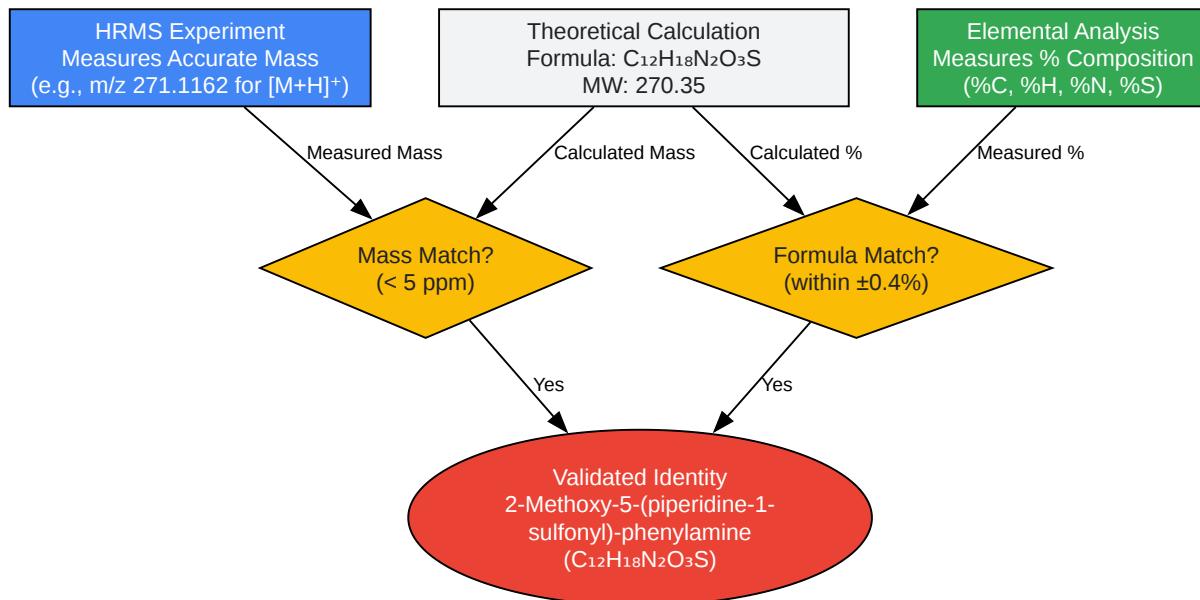
The theoretical molecular weight is calculated from the molecular formula by summing the atomic masses of the constituent atoms. This calculated value serves as the benchmark against which all experimental data are compared.

Table 1: Elemental Composition and Molecular Weight Calculation

Element	Symbol	Count	Atomic Weight (amu)	Total Mass (amu)
Carbon	C	12	12.011	144.132
Hydrogen	H	18	1.008	18.144
Nitrogen	N	2	14.007	28.014
Oxygen	O	3	15.999	47.997
Sulfur	S	1	32.06	32.06
Total		270.347		

Based on its elemental composition, the calculated monoisotopic mass is 270.35 g/mol .[1] This theoretical value is the cornerstone for all subsequent analytical verification.


Experimental Verification: A Dual-Pillar Approach


While the theoretical weight provides a target, experimental verification is imperative to confirm the successful synthesis and purity of the compound. A dual-pillar approach utilizing Mass Spectrometry and Elemental Analysis provides unambiguous confirmation.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^{[2][3]} For small molecule analysis, it offers exceptional accuracy and sensitivity, making it the gold standard for molecular weight determination.^{[2][4]} High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap systems, can measure molecular weight to within 5 parts per million (ppm), which is often sufficient to confirm the molecular formula of a compound.^[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that first separates the sample mixture using liquid chromatography and then detects the molecular weight of the components via mass spectrometry.^[4] This is crucial for ensuring the measured mass corresponds to the compound of interest and not an impurity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxy-5-(piperidine-1-sulfonyl)aniline | 379255-14-8 | EQA25514 [biosynth.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. zefsci.com [zefsci.com]
- 4. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- To cite this document: BenchChem. [2-Methoxy-5-(piperidine-1-sulfonyl)-phenylamine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2996754#2-methoxy-5-piperidine-1-sulfonyl-phenylamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com